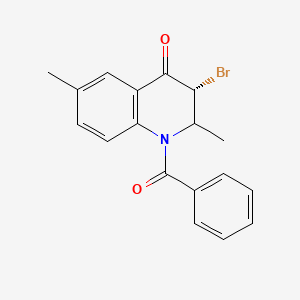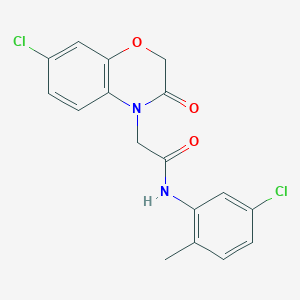![molecular formula C22H24BrN3O4 B12491672 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12491672.png)
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine.
Bromination of Phenyl Carbonyl Compound: The next step involves the bromination of a phenyl carbonyl compound to introduce the bromine atom at the 2-position.
Coupling Reaction: The final step is a coupling reaction between the acetylpiperazine derivative and the brominated phenyl carbonyl compound, followed by esterification with ethyl benzoate.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include piperazine N-oxides.
Reduction: Products include alcohol derivatives.
Substitution: Products include substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on cellular pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(4-methylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate
- Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate
Uniqueness
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate is unique due to the presence of the acetyl group on the piperazine ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from similar compounds and may confer unique pharmacological properties.
Propiedades
Fórmula molecular |
C22H24BrN3O4 |
|---|---|
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[(2-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H24BrN3O4/c1-3-30-22(29)16-8-9-20(26-12-10-25(11-13-26)15(2)27)19(14-16)24-21(28)17-6-4-5-7-18(17)23/h4-9,14H,3,10-13H2,1-2H3,(H,24,28) |
Clave InChI |
QSULUWGFEJLGQB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491591.png)
![(4-bromophenyl)[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B12491607.png)
![Acetamide, N-[4-(azepinyl)azophenylsulfonyl]-](/img/structure/B12491609.png)
![2,4-dichloro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12491611.png)

![N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12491625.png)
![2-({2-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methylpropan-1-ol](/img/structure/B12491627.png)
![4-[(Abieta-8,11,13-trien-18-ylamino)methyl]benzoic acid](/img/structure/B12491629.png)

![Ethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12491635.png)


![N'-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethylpropane-1,3-diamine](/img/structure/B12491662.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12491663.png)
